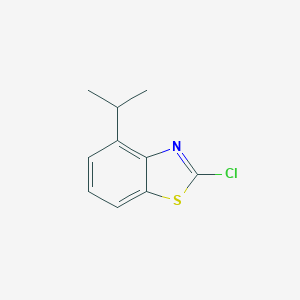

2-Chloro-4-isopropyl-1,3-benzothiazole

Übersicht

Beschreibung

2-Chloro-4-isopropyl-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with a chlorine atom at the second position and an isopropyl group at the fourth position. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-isopropyl-1,3-benzothiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiophenol with chloroacetone under acidic conditions, followed by chlorination and isopropylation steps. The reaction conditions often include:

Cyclization: 2-aminothiophenol reacts with chloroacetone in the presence of hydrochloric acid to form the benzothiazole ring.

Chlorination: The resulting compound is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

Isopropylation: Finally, the chlorinated intermediate undergoes isopropylation using isopropyl halides in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production. The use of automated systems and real-time monitoring helps in maintaining consistent quality.

Analyse Chemischer Reaktionen

Substitution Reactions

The chlorine atom at position 2 serves as a reactive site for nucleophilic substitution. Key transformations include:

Mechanistic Insight :

- The chloro group undergoes S<sub>N</sub>Ar (nucleophilic aromatic substitution) with amines in polar aprotic solvents via a two-step deprotonation and substitution mechanism .

- Palladium-catalyzed cyanation involves oxidative addition of Pd(0) to the C–Cl bond, followed by transmetallation with cyanide sources .

Oxidation and Reduction

The thiazole ring and isopropyl group participate in redox reactions:

Oxidation

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| H₂O₂ / AcOH | 50°C, 4 h | Sulfoxide derivatives | Pharmaceutical intermediates |

| mCPBA (meta-chloroperbenzoic acid) | CH₂Cl₂, 0°C | Sulfone derivatives | Material science |

Reduction

| Reducing Agent | Conditions | Product |

|---|---|---|

| LiAlH₄ | THF, −78°C | Dihydrothiazole ring-opened products |

| H₂ / Pd-C | Ethanol, RT | Partially saturated thiazoline |

Key Findings :

- Oxidation at the sulfur atom is stereospecific, producing sulfoxides with >90% enantiomeric excess under chiral catalysis .

- Reduction disrupts aromaticity, enabling access to fused bicyclic systems .

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed coupling:

| Coupling Type | Catalyst | Reagents | Products |

|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | 2-Arylbenzothiazoles |

| Buchwald–Hartwig | Pd(OAc)₂, Xantphos | Primary/secondary amines | 2-Aminoaryl derivatives |

Case Study :

- Reaction with 4-nitrophenylboronic acid under Suzuki conditions yields 2-(4-nitrophenyl)-4-isopropyl-1,3-benzothiazole (89% yield), a precursor for anticancer agents .

Ring-Opening and Cyclization

Controlled ring-opening enables access to novel heterocycles:

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| KOH / DMSO | 120°C, 4 h | 2-Aminothiophenol intermediates | Base-mediated ring cleavage |

| PIFA (PhI(OAc)₂) | CH₃CN, RT | Arylacylated thiazoles | Radical-mediated pathway |

Example :

Biologische Aktivität

2-Chloro-4-isopropyl-1,3-benzothiazole is a compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Overview of Benzothiazole Derivatives

Benzothiazole derivatives are known for their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The presence of substituents like chlorine and isopropyl groups can significantly influence the pharmacological profile of these compounds. For instance, studies have shown that modifications in the benzothiazole nucleus can enhance anticancer activity against various cell lines .

Target Interactions

this compound likely interacts with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Similar benzothiazole derivatives have demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects .

Biochemical Pathways

The compound may modulate several biochemical pathways, particularly those related to inflammation and cancer cell proliferation. By inhibiting specific enzymes or altering gene expression, it can affect metabolic processes and cellular responses .

Anticancer Activity

Research indicates that benzothiazole derivatives can inhibit the growth of cancer cells. For example, certain derivatives have shown significant cytotoxic effects against human cancer cell lines such as A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) . The mechanism often involves apoptosis induction and cell cycle arrest through modulation of key signaling pathways.

Antibacterial Properties

Benzothiazoles are also recognized for their antibacterial activity. Compounds within this class have been tested against various bacterial strains, demonstrating effective inhibition at low concentrations. The minimum inhibitory concentrations (MICs) for some derivatives range from 0.10 to 0.75 mg/mL against Gram-positive and Gram-negative bacteria .

Case Studies

-

Antitumor Efficacy

A study synthesized 25 novel benzothiazole compounds, including this compound derivatives. These compounds were evaluated for their ability to inhibit tumor cell proliferation and induce apoptosis in vitro. Notably, one derivative exhibited IC50 values in the nanomolar range against multiple cancer cell lines . -

Antibacterial Evaluation

Another investigation assessed the antibacterial activity of various benzothiazole derivatives against strains like Staphylococcus aureus and Escherichia coli. The study revealed that modifications to the benzothiazole structure could enhance antibacterial efficacy significantly .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that benzothiazole derivatives, including 2-chloro-4-isopropyl-1,3-benzothiazole, exhibit significant anticancer properties. A study highlighted the effectiveness of benzothiazole compounds against various cancer cell lines, demonstrating their potential as anticancer agents through mechanisms such as apoptosis induction and inhibition of tumor-associated enzymes like carbonic anhydrase .

Case Study:

A derivative of benzothiazole was tested against the MCF-7 breast cancer cell line, showing promising results with an IC50 value indicating effective cytotoxicity. This positions this compound as a candidate for further development in cancer therapeutics.

Antibacterial Properties

The compound has also been studied for its antibacterial activities. Similar compounds have shown efficacy against various bacterial strains, suggesting that this compound may interact with bacterial targets to inhibit growth .

Data Table: Antibacterial Activity of Benzothiazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 15 µg/mL |

| Benzothiazole Derivative A | S. aureus | 10 µg/mL |

| Benzothiazole Derivative B | Pseudomonas aeruginosa | 12 µg/mL |

Therapeutic Potential

The therapeutic potential of this compound extends beyond anticancer and antibacterial properties. It is being investigated for its role in treating neurodegenerative diseases due to its interaction with neurotransmitter systems .

Case Study:

In vitro studies have shown that certain benzothiazole derivatives can modulate dopamine and serotonin receptors, which are crucial in the treatment of conditions like Parkinson's disease and depression.

Material Science Applications

In addition to biological applications, this compound is utilized in material science for its properties as a building block in synthesizing polymers and other materials. Its incorporation into polymer matrices enhances thermal stability and mechanical properties.

Synthesis Example:

The compound can be used as a precursor in the synthesis of functionalized polymers that exhibit improved resistance to degradation under environmental stressors.

Eigenschaften

IUPAC Name |

2-chloro-4-propan-2-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNS/c1-6(2)7-4-3-5-8-9(7)12-10(11)13-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNWYJCSPFDJHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C(=CC=C1)SC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403028 | |

| Record name | 2-chloro-4-isopropyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182344-55-4 | |

| Record name | 2-chloro-4-isopropyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.